InP Nanowire Diameter Control: In(TFA)₃ Delivers Sub-15 nm Nanowires vs. >250 nm for In(OTf)₃ Under Identical Conditions
In a head-to-head comparison, Larson et al. synthesized InP nanowires at 180 °C using indium tris(trifluoroacetate) [In(TFA)₃] versus indium tris(trifluoromethanesulfonate) [In(OTf)₃] as the indium precursor, with all other reaction parameters held constant [1]. With In(TFA)₃, the product consisted of thin zinc blende InP nanowires with an average diameter of approximately 11 nm. When In(TFA)₃ was replaced by In(OTf)₃, the morphology shifted dramatically to bulk zinc blende InP nanowires with an average diameter exceeding 250 nm, representing a greater than 20-fold increase in diameter [1]. This stark difference is attributed to the distinct reduction kinetics and intermediate speciation imparted by the trifluoroacetate ligand compared to the triflate ligand during the solution–liquid–solid (SLS) growth mechanism.
| Evidence Dimension | InP nanowire average diameter (nm) |
|---|---|
| Target Compound Data | ~11 nm (zinc blende InP nanowires using In(TFA)₃) |
| Comparator Or Baseline | Indium tris(trifluoromethanesulfonate), In(OTf)₃: >250 nm (bulk zinc blende InP nanowires) |
| Quantified Difference | >20-fold larger diameter with In(OTf)₃; In(TFA)₃ uniquely enables sub-15 nm nanowire morphology |
| Conditions | SLS growth at 180 °C; tris(diethylamino)phosphine as phosphorus source; identical In:P ratio and injection protocol |
Why This Matters
For researchers procuring indium precursors for quantum-confined InP nanostructures, In(TFA)₃ is the only precursor among the compared candidates that produces nanowires below the strong quantum confinement regime (<15 nm diameter), a critical requirement for optoelectronic devices with tunable band gaps.
- [1] Larson, H. C., Lin, Z., Baneyx, F. & Cossairt, B. M. Alternate InP synthesis with aminophosphines: solution–liquid–solid nanowire growth. Nanoscale, 2025, 17, 6593–6603. DOI: 10.1039/D4NR04907A. View Source
